Beta-Alanine vs. Alpha-Alanine Scaffold: Conformational and Hydrogen-Bonding Geometry Divergence
N-[(Naphthalen-2-yloxy)acetyl]-beta-alanine differs from its direct structural isomer N-[(2-naphthyloxy)acetyl]alanine in the amino acid backbone. The beta-alanine scaffold introduces an ethylene spacer (-CH₂-CH₂-) between the amide nitrogen and the carboxylic acid carbon, versus the methylene spacer (-CH(CO₂H)-) in alpha-alanine [1]. This structural difference results in: (i) an additional skeletal atom between the amide and carboxylate groups, extending the acid moiety approximately 1.2–1.5 Å further from the amide linkage compared to the alpha-analog; (ii) elimination of the alpha-carbon chiral center present in the alanine conjugate, removing stereochemical complexity; and (iii) altered hydrogen-bonding geometry where the beta-alanine carboxylate can adopt conformations not accessible to the alpha-amino acid scaffold . These geometric differences are directly relevant to receptor pharmacophore models where the carboxylic acid position relative to the naphthalene hydrophobic core determines binding affinity [2].
| Evidence Dimension | Carboxylic acid spatial positioning relative to amide linkage and naphthyloxyacetyl group |
|---|---|
| Target Compound Data | Beta-alanine spacer: -NH-CH₂-CH₂-CO₂H; 2-carbon separation between amide N and carboxylate C; no alpha stereocenter; extended acid reach by ~1.2–1.5 Å versus alpha-analog |
| Comparator Or Baseline | Alpha-alanine analog (N-[(2-naphthyloxy)acetyl]alanine): -NH-CH(CH₃)-CO₂H; 1-carbon separation; chiral at alpha position |
| Quantified Difference | Approximately 1 carbon-carbon bond length (~1.5 Å) difference in acid moiety projection; loss of chirality in beta-alanine scaffold |
| Conditions | Structural comparison based on standard bond lengths and geometries; molecular formula identity (both C₁₅H₁₅NO₄, MW 273) confirmed by SpectraBase [1] and Hit2Lead |
Why This Matters
The spatial positioning of the carboxylic acid group is critical in CRTH2 antagonist pharmacophores [2]; the beta-alanine scaffold offers a distinct acid placement that may engage receptor residues differently from alpha-amino acid conjugates, directly impacting SAR-driven procurement decisions.
- [1] SpectraBase. N-[(2-naphthyloxy)acetyl]-beta-alanine. Compound ID: F960P0Iur2r. InChI: InChI=1S/C15H15NO4/c17-14(16-8-7-15(18)19)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)(H,18,19). Molecular Formula: C₁₅H₁₅NO₄; Exact Mass: 273.100108 g/mol. View Source
- [2] Firooznia, F., Lin, T.-A., So, S.-S., Wang, B., & Yun, H. (2012). Naphthylacetic acids. U.S. Patent No. 8,188,090 B2. The patent describes naphthalene-2-yl acetic acid CRTH2 antagonists where the carboxylic acid position and substitution pattern on the naphthalene ring determine antagonist potency. View Source
